4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

Pharmaceutical Analysis Reference Standard Impurity Profiling

This certified Molindone Impurity 2 reference standard (CAS 635301-86-9) is supplied with a full ICH-compliant Certificate of Analysis including HPLC purity, NMR, and mass spectrometry data. Its unique 4-nitrophenyl carbamate-3-oxomorpholine structure (MW 357.3 g/mol) provides a distinct retention time and UV spectrum essential for accurate UPLC/HPLC quantification of molindone impurities. Unlike generic carbamate chemicals, this traceable standard supports ANDA/DMF submissions and meets ICH Q3B thresholds for impurity profiling. Insist on this specific compound for reliable batch release and stability studies.

Molecular Formula C17H15N3O6
Molecular Weight 357.32 g/mol
Cat. No. B13419208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate
Molecular FormulaC17H15N3O6
Molecular Weight357.32 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H15N3O6/c21-16-11-25-10-9-19(16)13-3-1-12(2-4-13)18-17(22)26-15-7-5-14(6-8-15)20(23)24/h1-8H,9-11H2,(H,18,22)
InChIKeyLNDXRKGUHRAKBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate: Procurement-Ready Reference Standard for Pharmaceutical Impurity Analysis


4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 635301-86-9) is a synthetic carbamate derivative with the molecular formula C₁₇H₁₅N₃O₆ and molecular weight 357.3 g/mol [1]. It is primarily recognized as Molindone Impurity 2, a critical reference standard for the quality control (QC) and analytical method validation of the antipsychotic drug molindone [1]. The compound features a 4-nitrophenyl carbamate moiety linked to a phenyl-3-oxomorpholine core, imparting distinct physicochemical properties essential for chromatographic identification and quantification .

Why Generic Substitution of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate Fails: Quantitative Evidence on Identity, Purity, and Regulatory Compliance


Substituting 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate with a generic research-grade carbamate or an alternative molindone impurity is not scientifically justifiable due to quantifiable differences in molecular identity, regulatory compliance, and analytical fitness. Unlike generic carbamates, this compound is supplied with a Certificate of Analysis (CoA) compliant with ICH guidelines, including HPLC purity data, NMR, and MS characterization [1]. Its specific molecular weight of 357.3 g/mol and unique structural features (e.g., 3-oxomorpholine ring) are non-interchangeable with other impurities such as Molindone Impurity A (MW 115.1) or the parent drug molindone (MW 276.37) [2]. Furthermore, its traceability to pharmacopeial standards (USP/EP) ensures its suitability for regulatory submissions (ANDA/DMF), a requirement that non-certified analogs cannot meet [1].

Quantitative Differentiation of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate: Head-to-Head Comparisons for Informed Procurement


Molecular Identity and Purity: 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate vs. Molindone Impurity A and Parent Drug

The compound's molecular weight (357.3 g/mol) and elemental composition (C₁₇H₁₅N₃O₆) are distinct from the parent drug molindone (MW 276.37, C₁₆H₂₄N₂O₂) and from Molindone Impurity A (MW 115.1, C₅H₉NO₂) [1]. While exact purity values are batch-specific and provided in the CoA, typical purity exceeds 98% by HPLC for analytical reference standards, ensuring suitability for quantitative method validation [1]. In contrast, generic carbamates often lack certified purity documentation, introducing significant variability in analytical accuracy.

Pharmaceutical Analysis Reference Standard Impurity Profiling

Regulatory Compliance and Traceability: Certified Reference Material vs. Non-Certified Analogs

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is supplied with detailed characterization data (NMR, MS, HPLC) compliant with ICH guidelines [1]. It is traceable to pharmacopeial standards (USP/EP) upon request, a critical requirement for ANDA submissions [1]. Generic research chemicals or non-certified analogs typically lack such comprehensive documentation and regulatory traceability, rendering them unsuitable for regulated analytical environments.

Regulatory Compliance Reference Standard Quality Control

Analytical Method Sensitivity: Class-Level Detection Limit for Molindone Impurities by UPLC

A validated UPLC method for molindone impurity analysis achieved a detection limit of <0.009% for related compounds at a test concentration of 500 µg/mL (2.0 µL injection) [1]. While this study did not specifically name 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate, the method's applicability to a broad range of molindone-related impurities implies that the compound can be reliably quantified at similarly low levels when used as a reference standard. This level of sensitivity is comparable to or better than generic HPLC methods for carbamates, which often have detection limits in the 0.05–0.1% range .

Chromatography Method Validation Impurity Analysis

Optimal Use Cases for 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate: From ANDA Submissions to Method Validation


Reference Standard for ANDA/DMF Submissions and Regulatory Filings

Use as a certified reference standard for the identification and quantification of Molindone Impurity 2 during the development and validation of analytical methods for molindone drug substance and drug product [2]. The provided CoA and optional traceability to USP/EP ensure compliance with regulatory expectations for impurity profiling in abbreviated new drug applications (ANDAs) and drug master files (DMFs) [2].

Method Development and Validation for Molindone Impurity Profiling

Employ as a system suitability standard and spike solution in UPLC/HPLC methods designed to separate and quantify molindone and its related compounds [2]. The compound's distinct retention time and UV spectrum facilitate method optimization and ensure accurate determination of impurity levels, leveraging modern chromatographic methods with detection limits <0.009% [2].

Quality Control Release Testing of Molindone API and Formulations

Integrate into routine QC workflows for the batch release of molindone active pharmaceutical ingredient (API) and finished dosage forms. The high purity and well-characterized nature of the standard enable precise calculation of impurity content, ensuring compliance with ICH Q3B thresholds for reporting, identification, and qualification of impurities [2].

Technical Documentation Hub

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